molecular formula C17H14ClNO3S B4221227 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4221227
M. Wt: 347.8 g/mol
InChI Key: KGEZDTONSJRGFB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 2-chlorophenyl substituent at position 1 and a 4-methoxyphenylsulfanyl group at position 3. The pyrrolidine-2,5-dione core is a versatile pharmacophore, known for its role in anticonvulsant, antimicrobial, and enzyme-inhibitory activities . The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the 4-methoxyphenylsulfanyl group may enhance solubility and influence binding affinity through sulfur-mediated interactions .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-11-6-8-12(9-7-11)23-15-10-16(20)19(17(15)21)14-5-3-2-4-13(14)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEZDTONSJRGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving appropriate precursors such as maleic anhydride and an amine derivative.

    Substitution with 2-Chlorophenyl Group:

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with 4-methoxyphenylthiol under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential pharmaceutical or material applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituent Effects at Position 1
  • 1-(4-Methoxyphenyl)-3-(hexadecylthio)pyrrolidine-2,5-dione (2e) :

    • Position 1 substituent: 4-methoxyphenyl (para-substituted).
    • Position 3 substituent: hexadecylthio (long alkyl chain).
    • Melting point: 103–104°C, higher than analogs with shorter alkyl chains (e.g., 2d: 78–79°C) due to increased van der Waals interactions .
    • Biological relevance: Alkylthio groups may enhance lipophilicity but reduce target specificity compared to arylthio groups.
  • 1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) :

    • Position 1 substituent: 4-bromophenyl (electron-withdrawing para-substituent).
    • Melting point: 97–98°C, lower than 2e, likely due to reduced symmetry and weaker intermolecular forces .
  • Target Compound: Position 1 substituent: 2-chlorophenyl (ortho-substituted).
Substituent Effects at Position 3
  • 3-(Hexadecylthio)-1-phenylpyrrolidine-2,5-dione (2d): Position 3 substituent: hexadecylthio (non-polar). Lower melting point (78–79°C) compared to arylthio analogs, reflecting reduced crystallinity .
  • 1-((4-Methoxyphenyl)thio)pyrrolidine-2,5-dione (2e) :

    • Position 3 substituent: 4-methoxyphenylsulfanyl (polar, resonance-stabilized).
    • Used in synthesis of allyl aryl thioesters, demonstrating reactivity in sulfur-mediated coupling reactions .
  • Target Compound: Position 3 substituent: 4-methoxyphenylsulfanyl.
Anticonvulsant Activity
  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives :

    • ED50 values in MES (maximal electroshock) tests: 62.14–153.25 mg/kg.
    • Chlorine substituents at positions 3 or 3,4 on phenyl rings enhanced activity, suggesting electron-withdrawing groups improve anticonvulsant efficacy .
  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione :

    • IC50 for GABA-transaminase inhibition: 100.5 µM, outperforming salicylic aldehyde derivatives (160.4 µM) .
Antimicrobial Activity
  • 1-Phenyl-3-(triazolylsulfanyl)pyrrolidine-2,5-diones :
    • Antibacterial activity order: 4-Br > 4-Cl > 4-H, indicating halogenation boosts potency .
    • Target comparison: The 2-chlorophenyl group may offer steric advantages over para-substituted halogens.

Physicochemical Properties

Table 1: Melting Points and Substituent Effects
Compound Position 1 Substituent Position 3 Substituent Melting Point (°C)
2c (4-bromophenyl, dodecylthio) 4-Bromophenyl Dodecylthio 97–98
2d (phenyl, hexadecylthio) Phenyl Hexadecylthio 78–79
2e (4-methoxyphenyl, hexadecylthio) 4-Methoxyphenyl Hexadecylthio 103–104
Target Compound 2-Chlorophenyl 4-Methoxyphenylsulfanyl Data not available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

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